

# Technical Guide: Lewis Acidity and Synthetic Utility of Trivinylboroxin

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## Compound of Interest

Compound Name:	Trivinylboroxin
CAS No.:	92988-08-4
Cat. No.:	B3195735

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## Executive Summary

**Trivinylboroxin** (TVB) (also known as 2,4,6-trivinylcyclotriboroxane) represents a critical class of organoboron reagents where Lewis acidity dictates both stability and reactivity.<sup>[1]</sup> Unlike simple boronic esters, TVB exists as a dynamic trimeric anhydride of vinylboronic acid. Its utility in organic synthesis is bifurcated: it serves as a robust, solid-state equivalent of the unstable vinylboronic acid in Suzuki-Miyaura cross-couplings, and as a functional monomer in polymer science for creating dynamic covalent networks.

This guide analyzes the physicochemical properties of TVB, focusing on how its electron-deficient boron centers drive complexation thermodynamics, activation kinetics in catalysis, and hydrolytic stability.

## Fundamental Chemical Nature: The Lewis Acidity Engine

### Structural Dynamics and Equilibrium

**Trivinylboroxin** is isoelectronic with benzene in its ring structure but distinct in its electronic distribution. The B-O bond is polar, and unlike the delocalized

-system of benzene, the boron atoms in the boroxin ring retain significant Lewis acidic character due to their vacant

-orbitals.

In the presence of moisture, TVB exists in a reversible equilibrium with vinylboronic acid. This dehydration-hydration equilibrium is entropically driven:

- **Thermodynamic Insight:** The formation of the boroxin ring is favored entropically (release of water molecules) but is enthalpically sensitive to steric bulk and electronic donation. For vinyl substituents, the lack of significant steric hindrance favors the trimer (boroxin) form in the solid state.

## The Pyridine Adduct: Taming the Lewis Acid

The free **trivinylboroxin** is sensitive to atmospheric moisture and autopolymerization. To mitigate this, it is frequently handled as a pyridine complex (TVB-Py).

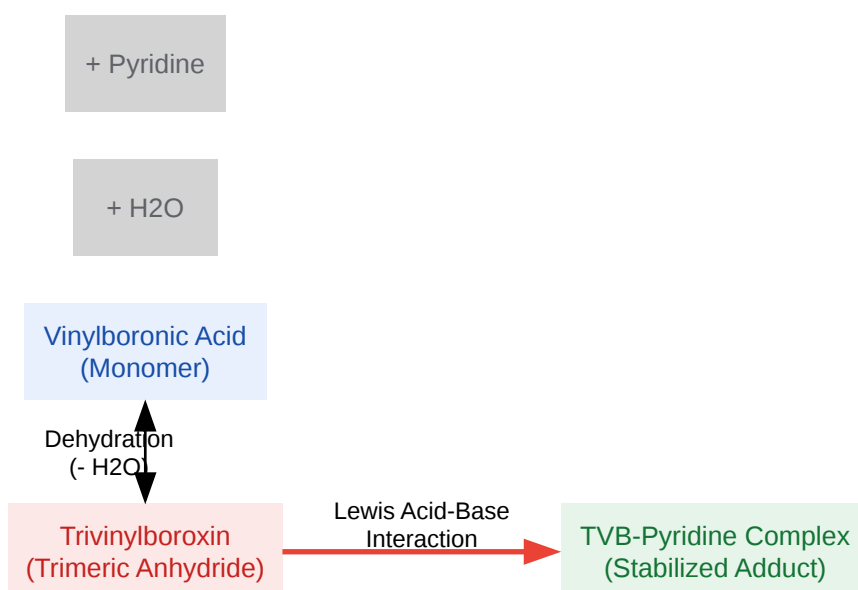
- **Mechanism of Stabilization:** Pyridine acts as a Lewis base (donor), coordinating its nitrogen lone pair into the empty

-orbital of the boron atoms.

- **Stoichiometry:** The complex typically forms a 1:1 adduct (per boron atom or per ring depending on conditions, though commercial forms are often 1:1 molar equivalents of Pyridine: Boroxin unit).
- **Effect:** This coordination quenches the Lewis acidity, preventing the coordination of water (hydrolysis) and reducing the propensity for radical polymerization of the vinyl groups during storage.

## Visualization of Equilibrium and Complexation

The following diagram illustrates the dynamic equilibrium between the boronic acid, the boroxin anhydride, and the stabilized pyridine complex.



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Figure 1: The thermodynamic equilibrium of vinylboron species. The boroxin form is favored in anhydrous conditions, while the pyridine complex locks the species in a stable, tetra-coordinate state.

## Mechanistic Implications in Suzuki-Miyaura Coupling[2][3][4][5][6]

The primary application of TVB is as a vinylating agent. Its reactivity is governed by the activation of the boron center.[2]

### The Activation Requirement

Palladium-catalyzed transmetalation requires a nucleophilic boron species. The neutral boroxin ring is electrophilic (Lewis acidic). Therefore, the reaction cannot proceed directly from the neutral boroxin.

- Step 1: Quaternization. A base (e.g.,

,

,

) attacks the Lewis acidic boron.

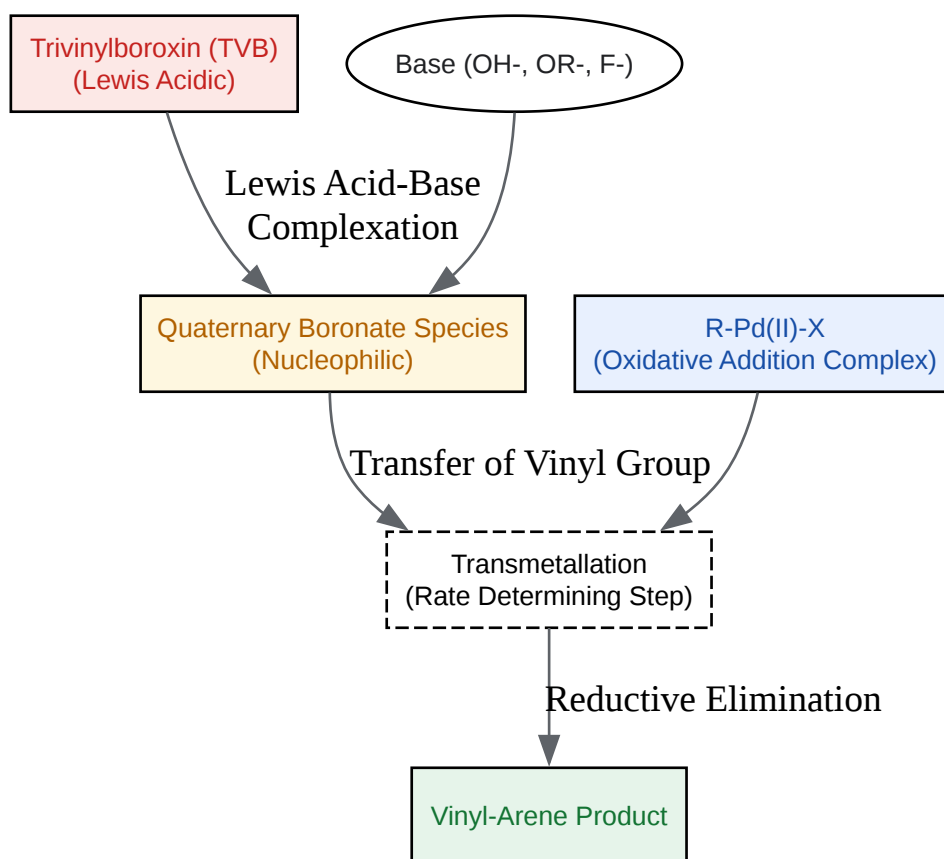
- Step 2: Transmetallation. The resulting negatively charged, tetra-coordinate boronate species transfers the vinyl group to the Palladium(II) center.

## Intact vs. Hydrolyzed Pathways

There is a mechanistic debate regarding whether the boroxin ring breaks down completely to the monomeric boronate before transmetallation.

- Aqueous Conditions: Rapid hydrolysis occurs. The active species is the monomeric vinyltrihydroxyborate anion  
.
- Anhydrous Conditions: If anhydrous bases (e.g., CsF, KOtBu) are used, the base may attack the boroxin ring directly, forming a "ate" complex where the ring is momentarily intact but highly activated.

## Reaction Pathway Diagram



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Figure 2: The activation pathway of TVB in cross-coupling. The Lewis acidic boron must be converted to a tetra-coordinate boronate to enable transmetalation to Palladium.

## Experimental Protocols

### Protocol A: Synthesis of Trivinylboroxin-Pyridine Complex

Rationale: This protocol converts the unstable free acid/anhydride into the bench-stable Lewis acid-base adduct.

Reagents:

- Trimethoxyborane (1.0 equiv)
- Vinylmagnesium bromide (1.0 equiv, in THF)

- Hydrochloric acid (1 M)
- Pyridine (1.0 equiv)

#### Methodology:

- Grignard Addition: Cool a solution of trimethoxyborane in anhydrous THF to -78 °C. Add vinylmagnesium bromide dropwise. Control: Low temperature prevents double addition.
- Hydrolysis: Quench with 1 M HCl. Extract with diethyl ether. The organic layer contains vinylboronic acid.
- Dehydration: Concentrate the organic layer. Azeotropically distill with toluene to drive off water, shifting the equilibrium to **trivinylboroxin** (See Figure 1).
- Complexation: Dissolve the crude boroxin in minimal dry ether. Add pyridine (stoichiometric amount based on Boron).
- Isolation: The complex precipitates as a white solid. Filter and wash with pentane.

#### Validation:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for broad vinyl protons (5.5–6.5 ppm) and pyridine signals. The shift in pyridine peaks relative to free pyridine confirms coordination.

## Protocol B: Standard Suzuki Vinylation of Aryl Halides

Rationale: Uses TVB-Py as a "slow-release" source of vinylboronic acid equivalents.

#### Reagents:

- Aryl Bromide (1.0 mmol)
- TVB-Pyridine Complex (0.35 mmol) (Note: 0.35 x 3 vinyl groups > 1.0 equiv)
- (2-5 mol%)
- (3.0 equiv)

- Solvent: DME/Water (2:1)

#### Step-by-Step:

- Charge: Add Aryl Bromide, TVB-Py, and Base to a reaction vial.
- Inert: Purge with Nitrogen/Argon. Add Pd catalyst and degassed solvent.
- Activation: Heat to 85 °C. The water/base mixture hydrolyzes the pyridine complex and activates the boron.
- Workup: Cool, dilute with EtOAc, wash with water. Purify via column chromatography.

Critical Note on Stoichiometry: Since TVB is a trimer, 1 mole of TVB provides theoretically 3 moles of vinyl groups. However, using 0.5–0.6 equivalents of the trimer (1.5–1.8 vinyl equivalents) is standard to ensure full conversion.

## Data Summary: Lewis Acidity & Stability[1][8]

Property	Trivinylboroxin (Free)	TVB-Pyridine Complex	Vinylboronic Acid
Boron Hybridization	(Trigonal Planar)	(Tetrahedral)	(Trigonal Planar)
Lewis Acidity	High (Empty p-orbital)	Quenched (Occupied)	High
State (RT)	Viscous Liquid / Low melt solid	Crystalline Solid	Unstable Solid
Moisture Sensitivity	Hydrolyzes rapidly	Stable	N/A (Already hydrolyzed)
Polymerization Risk	High (Radical & Dehydration)	Low (Inhibited)	High

## References

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